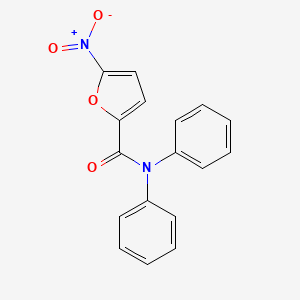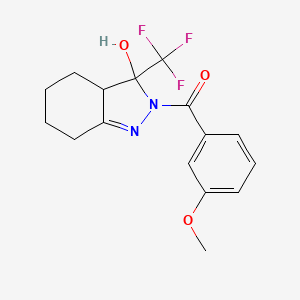
4-ethyl-N-propyl-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-propyl-1-piperazinecarboxamide, also known as EPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPAC belongs to the class of piperazinecarboxamide compounds, which have been extensively studied for their pharmacological properties.
科学研究应用
4-ethyl-N-propyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. This compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
This compound has also been studied for its potential use in the treatment of neurological disorders. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
作用机制
4-ethyl-N-propyl-1-piperazinecarboxamide exerts its pharmacological effects by modulating the activity of various signaling pathways in cells. It has been shown to activate the protein kinase A (PKA) and protein kinase B (PKB) signaling pathways, which are involved in cell growth, survival, and metabolism. This compound also activates the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a critical role in regulating many cellular processes, including gene expression, metabolism, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It can also inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of cancer cells.
This compound can also improve cognitive function by enhancing synaptic plasticity, the ability of neurons to form new connections and modify existing ones. It can also reduce inflammation in the brain, which is a contributing factor in many neurological disorders.
实验室实验的优点和局限性
4-ethyl-N-propyl-1-piperazinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high yield using the described method. Additionally, it has been extensively studied for its pharmacological properties, making it a well-characterized compound.
One limitation of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is complex and not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 4-ethyl-N-propyl-1-piperazinecarboxamide. One area of interest is in the development of this compound-based therapies for cancer treatment. Researchers are exploring the use of this compound in combination with other chemotherapy drugs to enhance their effectiveness and reduce side effects.
Another area of interest is in the development of this compound-based therapies for neurological disorders. Researchers are exploring the use of this compound in the treatment of Alzheimer's disease, traumatic brain injury, and other neurological disorders.
Finally, researchers are exploring the use of this compound as a tool for understanding the complex signaling pathways involved in cell growth, survival, and metabolism. By studying the effects of this compound on these pathways, researchers can gain insights into the underlying mechanisms of disease and develop new therapies for a wide range of conditions.
合成方法
The synthesis of 4-ethyl-N-propyl-1-piperazinecarboxamide involves the reaction of N-(4-ethyl-1-piperazinyl)propionamide with acetic anhydride in the presence of a catalytic amount of sulfuric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The yield of this compound is typically around 60-70% using this method.
属性
IUPAC Name |
4-ethyl-N-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-3-5-11-10(14)13-8-6-12(4-2)7-9-13/h3-9H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPCDKJFXKBSAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353436.png)

![3-ethyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353457.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353465.png)
![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5353475.png)
![3-[4-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-1-piperazinyl]-2-pyrazinecarbonitrile dihydrochloride](/img/structure/B5353479.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5353482.png)
![N-[(1R*,2R*)-2-hydroxycyclohexyl]-2-(4-oxoquinolin-1(4H)-yl)-N-propylacetamide](/img/structure/B5353493.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5353498.png)
![N-benzyl-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5353505.png)

![N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5353511.png)
![N~1~-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5353525.png)
